molecular formula C21H27N3O3S B8490871 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide

4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide

Cat. No.: B8490871
M. Wt: 401.5 g/mol
InChI Key: OEAQVFUHXWXHKP-UHFFFAOYSA-N
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Description

4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a hydroxyethoxyethyl group and a phenylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the Hydroxyethoxyethyl Group: The hydroxyethoxyethyl group can be introduced via the reaction of the piperazine ring with ethylene oxide.

    Attachment of the Phenylsulfanylphenyl Group: This step involves the reaction of the intermediate with 2-phenylsulfanylphenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylsulfanyl group can be reduced to a thiol group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel polymers and materials with specific properties.

    Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenylsulfanyl group can modulate the compound’s binding affinity and selectivity. The hydroxyethoxyethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-hydroxyethoxy)ethyl]piperazine: This compound lacks the phenylsulfanylphenyl group, making it less complex and potentially less effective in certain applications.

    N-(2-phenylsulfanylphenyl)piperazine: This compound lacks the hydroxyethoxyethyl group, which may affect its solubility and bioavailability.

Uniqueness

4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H27N3O3S/c25-15-17-27-16-14-23-10-12-24(13-11-23)21(26)22-19-8-4-5-9-20(19)28-18-6-2-1-3-7-18/h1-9,25H,10-17H2,(H,22,26)

InChI Key

OEAQVFUHXWXHKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The reaction was carried out without isolation of intermediates in a one pot synthesis. Toluene (30 ml) and phosgene solution (20% in xylene, 9.1 ml, 17.16 mmol) were charged into a reaction flask. The mixture was cooled to −50° C. A mixture of 2-phenylsulfanylphenylamine (3 g, 14.9 mmol), triethylamine (2.4 ml, 17.1 mmol) and toluene (5 ml) was charged into the reaction flask at −50° C. during 5 min. The mixture was allowed to reach room temperature and it was stirred at room temperature for 1.5 h. Then the reaction mixture was added to another reaction flask at −10-0° C., containing the cooled mixture of 1-[2-(hydroxyethoxy)-ethyl]-piperazine, triethylamine (2.7 ml) and toluene (20 ml). The reaction mixture was stirred at room temperature for 1.5 h. Precipitated triethylamine hydrochloride was filtered off. The resulting toluene solution was washed twice with saturated NaCl-water (10 ml), dried with K2CO3 and evaporated in vacuo. The yield of 4-[2-(2-hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide was 4.76 g.
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